Cas no 915922-38-2 ((3-Chloro-4-ethoxyphenyl)methanol)
(3-Chloro-4-ethoxyphenyl)methanol Chemical and Physical Properties
Names and Identifiers
-
- (3-Chloro-4-ethoxyphenyl)methanol
- (3-chloro-4-ethoxyphenyl)methanol(SALTDATA: FREE)
- 3-Chloro-4-ethoxybenzenemethanol (ACI)
- DTXSID90598300
- SB85123
- AKOS000346268
- CHEMBRDG-BB 7265027
- (3-Chloro-4-ethoxyphenyl)methanol, AldrichCPR
- 915922-38-2
- DA-18518
- CS-0190654
- MFCD08691772
- E90153
- BS-36558
- SCHEMBL3718539
-
- MDL: MFCD08691772
- Inchi: 1S/C9H11ClO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6H2,1H3
- InChI Key: XDMSWKRBTYPQFO-UHFFFAOYSA-N
- SMILES: ClC1C(OCC)=CC=C(CO)C=1
Computed Properties
- Exact Mass: 186.04500
- Monoisotopic Mass: 186.0447573g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- PSA: 29.46000
- LogP: 2.23100
(3-Chloro-4-ethoxyphenyl)methanol Customs Data
- HS CODE:2909499000
- Customs Data:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
(3-Chloro-4-ethoxyphenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C374733-250mg |
(3-chloro-4-ethoxyphenyl)methanol |
915922-38-2 | 250mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C374733-500mg |
(3-chloro-4-ethoxyphenyl)methanol |
915922-38-2 | 500mg |
$ 70.00 | 2022-04-01 | ||
| TRC | C374733-2.5g |
(3-chloro-4-ethoxyphenyl)methanol |
915922-38-2 | 2.5g |
$ 295.00 | 2022-04-01 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00273-1G |
(3-Chloro-4-ethoxyphenyl)methanol |
915922-38-2 | 1g |
¥1393.87 | 2023-11-10 | ||
| abcr | AB221468-1 g |
(3-Chloro-4-ethoxyphenyl)methanol; 95% |
915922-38-2 | 1g |
€95.50 | 2022-03-25 | ||
| abcr | AB221468-5 g |
(3-Chloro-4-ethoxyphenyl)methanol; 95% |
915922-38-2 | 5g |
€215.50 | 2022-03-25 | ||
| abcr | AB221468-10 g |
(3-Chloro-4-ethoxyphenyl)methanol; 95% |
915922-38-2 | 10g |
€341.10 | 2022-03-25 | ||
| abcr | AB221468-25 g |
(3-Chloro-4-ethoxyphenyl)methanol; 95% |
915922-38-2 | 25g |
€646.10 | 2022-03-25 | ||
| eNovation Chemicals LLC | Y1250700-5g |
(3-CHLORO-4-ETHOXYPHENYL)METHANOL |
915922-38-2 | 95% | 5g |
$175 | 2024-06-07 | |
| abcr | AB221468-1g |
(3-Chloro-4-ethoxyphenyl)methanol, 95%; . |
915922-38-2 | 95% | 1g |
€137.20 | 2025-04-15 |
(3-Chloro-4-ethoxyphenyl)methanol Suppliers
(3-Chloro-4-ethoxyphenyl)methanol Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on (3-Chloro-4-ethoxyphenyl)methanol
Professional Introduction to (3-Chloro-4-ethoxyphenyl)methanol (CAS No. 915922-38-2)
(3-Chloro-4-ethoxyphenyl)methanol, identified by its CAS number 915922-38-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound, featuring a chloro and ethoxy substituent on a phenyl ring bonded to a hydroxymethyl group, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development.
The structural motif of (3-Chloro-4-ethoxyphenyl)methanol makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both electron-withdrawing and electron-donating groups on the aromatic ring enhances its reactivity, allowing for further functionalization through diverse chemical transformations. These properties have positioned it as a key building block in the construction of complex organic molecules.
In recent years, the pharmaceutical industry has shown increasing interest in compounds that exhibit dual functionality, capable of interacting with multiple biological targets. (3-Chloro-4-ethoxyphenyl)methanol fits this criterion well, as its structural features can be leveraged to design molecules with enhanced binding affinity and selectivity. This has led to its exploration in the development of novel therapeutic agents targeting various diseases.
One of the most compelling aspects of (3-Chloro-4-ethoxyphenyl)methanol is its role in the synthesis of bioactive scaffolds. Researchers have utilized this compound to create derivatives with potential applications in oncology, neurology, and anti-inflammatory therapies. The chloro and ethoxy groups provide handles for further chemical modifications, enabling the creation of molecules that can modulate biological pathways with high precision.
The compound's reactivity also makes it a valuable tool in medicinal chemistry. It can undergo various transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and oxidation processes, to yield a wide range of derivatives. These derivatives can then be screened for biological activity, providing a rapid and efficient route to discovering new drugs.
Recent studies have highlighted the importance of (3-Chloro-4-ethoxyphenyl)methanol in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. By incorporating the structural features of this compound into drug candidates, researchers aim to develop inhibitors that can selectively target specific kinases, thereby minimizing side effects and improving therapeutic outcomes.
In addition to its applications in drug development, (3-Chloro-4-ethoxyphenyl)methanol has found utility in materials science. Its ability to form stable complexes with metals has led to its use as a ligand in catalytic systems. These catalytic systems have been employed in various industrial processes, contributing to more efficient and sustainable chemical manufacturing.
The synthesis of (3-Chloro-4-ethoxyphenyl)methanol itself is an area of active research. Recent advancements in synthetic methodologies have enabled more efficient and scalable production methods. These improvements have not only reduced costs but also minimized waste, aligning with the growing emphasis on green chemistry principles.
The future prospects for (3-Chloro-4-ethoxyphenyl)methanol are promising, with ongoing research aimed at expanding its applications. As our understanding of biological systems continues to grow, new opportunities for utilizing this compound are likely to emerge. Its versatility and reactivity ensure that it will remain a cornerstone of synthetic chemistry and pharmaceutical research for years to come.
In conclusion, (3-Chloro-4-ethoxyphenyl)methanol (CAS No. 915922-38-2) is a multifaceted compound with significant potential in both academic research and industrial applications. Its structural features and reactivity make it an invaluable tool for drug discovery, materials science, and catalysis. As research continues to uncover new uses for this compound, its importance is likely to grow even further.
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